![molecular formula C13H9FO2 B067001 3'-Fluorobiphenyl-3-carboxylic acid CAS No. 168619-04-3](/img/structure/B67001.png)
3'-Fluorobiphenyl-3-carboxylic acid
Overview
Description
Synthesis Analysis
The synthesis of similar fluorinated compounds involves multi-step processes, including esterification, rearrangement, acylation, cyclization, hydrolyzation, and hydrogenation. For example, the synthesis of 6-fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid, a compound with a related fluorinated structure, demonstrates a complex synthesis pathway starting from 4-fluorophenol and proceeding through several steps to achieve the target compound with an overall yield of 27% (Chen Xin-zhi, 2007). This highlights the challenges and intricacies involved in synthesizing fluorinated carboxylic acids.
Molecular Structure Analysis
Molecular structure analysis of fluorinated compounds often involves spectroscopic methods such as IR, 1H-NMR, and X-ray crystallography. These techniques provide detailed information about the molecular configuration, bond lengths, angles, and the overall three-dimensional structure. The synthesis and structural elucidation of compounds like 4-amino-3-fluorophenylboronic acid offer insights into the handling and characterization of fluorinated aromatic compounds, revealing the impact of fluorine substitution on molecular geometry and reactivity (Sasmita Das et al., 2003).
Chemical Reactions and Properties
The presence of a fluorine atom significantly alters the chemical reactivity and properties of biphenyl carboxylic acids. Fluorine's high electronegativity affects electron distribution within the molecule, influencing its acidity, reactivity towards nucleophiles, and participation in various chemical reactions. Studies on similar fluorinated structures provide insights into these alterations, demonstrating how fluorine incorporation can modify chemical behavior and reactivity patterns.
Physical Properties Analysis
The physical properties of fluorinated compounds, such as melting points, boiling points, solubility, and stability, are crucial for their practical applications. Fluorination often enhances thermal stability and alters solubility, which can be beneficial for pharmaceutical applications and material science. The characterization of ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate, for example, includes detailed physical property analysis, providing a model for understanding the effects of fluorine on the physical characteristics of similar compounds (M. Sapnakumari et al., 2014).
Scientific Research Applications
Fluorescence Sensing
One significant application of compounds similar to 3'-Fluorobiphenyl-3-carboxylic acid is in the development of fluorescence sensors for detecting ions in biological systems. For instance, the creation of a fluorescence turn-on chemosensor for the highly selective and sensitive detection of Al(3+) ions, utilizing the aggregation-induced-emission (AIE) effect. This sensor exhibits high selectivity and sensitivity, capable of detecting Al(3+) with a limit of 21.6 nM and has been successfully used for bioimaging in living cells (Gui et al., 2015).
Synthetic Intermediate in Medicinal Chemistry
Compounds bearing the fluorobiphenyl moiety, such as 3'-Fluorobiphenyl-3-carboxylic acid, are vital intermediates in synthesizing various biologically active molecules. For example, the synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic acid showcases a pathway to a new cyclic fluorinated beta-amino acid, highlighting the role of such compounds in medicinal chemistry development (Van Hende et al., 2009).
Organic Synthesis and Material Science
Fluorinated compounds like 3'-Fluorobiphenyl-3-carboxylic acid play a crucial role in organic synthesis and material science due to their unique chemical properties. The silver-catalyzed decarboxylative fluorination of aliphatic carboxylic acids, for instance, leads to the synthesis of alkyl fluorides under mild conditions. This method demonstrates the importance of fluorinated intermediates in synthesizing complex molecules (Yin et al., 2012).
Chemical Sensing and Metabolite Detection
The development of chemical sensors using fluorophenyl derivatives is another area of application. Biotransformation studies with Cunninghamella elegans have utilized fluorophenyl pyridine carboxylic acids to understand the metabolic fate of such structures, indicating their utility in studying drug metabolism and environmental monitoring (Palmer-Brown et al., 2017).
Safety And Hazards
properties
IUPAC Name |
3-(3-fluorophenyl)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9FO2/c14-12-6-2-4-10(8-12)9-3-1-5-11(7-9)13(15)16/h1-8H,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZZYPWIFSCZUHN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)C2=CC(=CC=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80382215 | |
Record name | 3'-Fluoro[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80382215 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3'-Fluorobiphenyl-3-carboxylic acid | |
CAS RN |
168619-04-3 | |
Record name | 3′-Fluoro[1,1′-biphenyl]-3-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=168619-04-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3'-Fluoro[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80382215 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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